N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine
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Overview
Description
N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of aminopyrimidines. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using ethoxybenzene and a suitable leaving group.
Incorporation of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, often using piperidine and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated intermediates, nucleophiles such as amines or alcohols.
Major Products Formed
Aminopyrimidines: Reduction of the nitro group leads to the formation of aminopyrimidine derivatives.
Substituted Pyrimidines: Nucleophilic substitution reactions yield various substituted pyrimidine compounds.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine
- N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(morpholin-1-yl)pyrimidin-2-amine
- N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperazin-1-yl)pyrimidin-2-amine
Uniqueness
N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the nitro group contributes to its reactivity in reduction and substitution reactions. The piperidinyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-26-15-9-7-14(8-10-15)20-18-19-13(2)16(23(24)25)17(21-18)22-11-5-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULJWXOLZWISAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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